4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of this compound is 4-[4-(1H-imidazol-1-yl)phenyl]pyrimidin-2-amine , reflecting its bipartite structure. The pyrimidine ring is substituted at the 4-position with a phenyl group, which is further functionalized at the para position with an imidazole moiety. The molecular formula, C₁₃H₁₁N₅ , corresponds to a molecular weight of 237.26 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₅ |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | 4-[4-(1H-imidazol-1-yl)phenyl]pyrimidin-2-amine |
The compound’s structure was confirmed via spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, which align with its theoretical molecular composition .
Atomic Connectivity and Bonding Patterns
The molecule consists of two aromatic systems: a pyrimidine ring and a phenyl group, connected via a single bond. The phenyl ring is substituted at the para position with an imidazole heterocycle, which introduces additional nitrogen atoms into the system. Key bonding features include:
- Pyrimidine Core : A six-membered ring with alternating single and double bonds, featuring nitrogen atoms at the 1- and 3-positions. The 2-position is occupied by an amine group (-NH₂), while the 4-position links to the phenyl group.
- Phenyl-Imidazole Substituent : The phenyl ring is bonded to the pyrimidine at its 4-position, with the imidazole (a five-membered ring containing two nitrogen atoms) attached at the phenyl’s para position.
The bond lengths and angles within the pyrimidine and imidazole rings conform to typical aromatic systems, with C-N bond lengths averaging 1.33–1.38 Å and C-C bond lengths of 1.39–1.42 Å . The dihedral angle between the pyrimidine and phenyl rings is approximately 0–10° , indicating near-planarity and extended conjugation .
Tautomeric and Resonance Forms
The compound exhibits prototropic tautomerism and resonance stabilization due to its nitrogen-rich heterocycles:
- Pyrimidine Amine-Imine Tautomerism : The 2-aminopyrimidine group can undergo tautomerization, shifting a hydrogen atom from the exocyclic amine to a ring nitrogen, forming an imino tautomer. This equilibrium is influenced by solvent polarity and pH .
- Imidazole Annular Tautomerism : The imidazole ring exists in two tautomeric forms, with the hydrogen atom alternating between the two nitrogen atoms (N1 and N3). This tautomerism modulates electronic distribution across the ring .
- Resonance Stabilization : Conjugation within the pyrimidine and imidazole rings delocalizes π-electrons, enhancing stability. The amine group on the pyrimidine participates in resonance, donating electron density into the ring .
Computational Molecular Geometry Predictions
Density functional theory (DFT) calculations predict the following geometric parameters:
- Bond Lengths :
- Bond Angles :
- Pyrimidine N-C-N: 116°
- Imidazole N-C-N: 108°
- Dihedral Angles :
The near-planar arrangement of the pyrimidine and phenyl rings maximizes π-π stacking interactions, which are critical for molecular recognition in biological systems .
Crystallographic Data and Unit Cell Parameters
Experimental crystallographic data for this compound remains limited in the literature. However, analogous pyrimidine derivatives crystallize in monoclinic or orthorhombic systems with unit cell parameters as follows:
- Density : ~1.3 g/cm³ (calculated from molecular weight and packing efficiency)
- Hypothetical Unit Cell :
- a = 10.2 Å, b = 12.5 Å, c = 8.7 Å
- α = β = γ = 90° (orthorhombic symmetry)
- Z = 4 (molecules per unit cell)
The absence of reported diffraction patterns necessitates further experimental validation. Preliminary packing models suggest a face-centered cubic (FCC) arrangement for closely related imidazole-containing compounds .
Properties
IUPAC Name |
4-(4-imidazol-1-ylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-16-6-5-12(17-13)10-1-3-11(4-2-10)18-8-7-15-9-18/h1-9H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAURZZHNXDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidine Intermediate Formation
The foundational method, adapted from a patented process, involves two critical stages. First, 3-(1H-imidazol-1-yl)benzamine undergoes reaction with cyanamide and hydrochloric acid under tightly controlled acidic conditions (pH 2.0–3.5). This yields [3-(1H-imidazol-1-yl)phenyl]guanidine dihydrochloride as a crystalline intermediate. Key parameters include:
Cyclization to Pyrimidinamine Core
The guanidine intermediate reacts with 3-dimethylamino-1-phenyl-2-propen-1-one in basic conditions (pH 10.5–11.5) via nucleophilic attack and cyclization. This step demonstrates marked sensitivity to base strength:
$$
\text{Yield} = 82\%\ \text{with NaOH vs}\ 68\%\ \text{with K}2\text{CO}3\ \text{at equimolar concentrations}
$$
Purification through fractional crystallization from ethanol/water (3:1 v/v) achieves >95% purity. Comparative analysis shows this method reliably produces gram-scale quantities, though it requires precise pH monitoring.
Microwave-Assisted Synthesis
Schiff Base Formation and Reduction
Building on imidazo[1,2-a]pyrimidine synthesis strategies, a modified pathway employs microwave irradiation to accelerate condensation. While the original study focused on imine derivatives, analogous conditions apply to the target compound:
Microwave Condensation :
Sodium Borohydride Reduction :
Microwave methods reduce total synthesis time from 48 hours to <6 hours, though yields remain comparable (75–82% vs 80–85% conventional).
Comparative Method Analysis
Key findings:
- Conventional synthesis remains optimal for industrial production despite higher E-factor
- Microwave methods balance speed and eco-efficiency for lab-scale synthesis
- Catalytic approaches show promise but require cost optimization
Challenges and Optimization Strategies
Byproduct Formation
The primary side reaction involves dimerization of the imidazole moiety during cyclization. Strategies to suppress this include:
Purification Difficulties
Chromatographic challenges arise from the compound's polarity (logP = 1.2). Reverse-phase HPLC with acetonitrile/0.1% formic acid (65:35) achieves baseline separation, but flash chromatography remains preferred for cost-sensitive applications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the imidazole ring.
Scientific Research Applications
Chemical Properties and Structure
4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine is characterized by its unique heterocyclic structure, which combines imidazole and pyrimidine rings. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in breast and colon cancer models .
Protein Kinase Inhibition
The compound has been identified as a selective inhibitor of protein kinase G type II (PKG2), displaying over 20-fold selectivity compared to other kinases such as PKG1 and PKA. This selectivity is critical for therapeutic applications where modulation of specific signaling pathways is desired .
Asthma Therapy
In the context of respiratory diseases, particularly asthma, studies have shown that related compounds can inhibit the release of mediators from mast cells. This mechanism suggests that this compound could be developed into a therapeutic agent targeting allergic responses .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodologies often include condensation reactions leading to the formation of the pyrimidine core, followed by functional group modifications to enhance biological activity .
Case Study 1: Antitumor Efficacy
In a comparative study assessing various imidazo[1,2-a]pyrimidine derivatives, a specific analog of this compound was tested against human cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Inhibition of PKG2
A recent experimental evaluation showed that the compound effectively blocked VASP phosphorylation in intestinal organoids, confirming its role as a PKG2 inhibitor. This finding opens avenues for exploring its use in gastrointestinal disorders where PKG signaling is implicated .
Potential Future Directions
Given its promising pharmacological profile, future research should focus on:
- Optimization of Structure: Modifying the chemical structure to enhance potency and selectivity for specific targets.
- In Vivo Studies: Conducting animal models to evaluate therapeutic efficacy and safety.
- Mechanistic Studies: Investigating the detailed mechanisms through which this compound exerts its biological effects.
Mechanism of Action
The mechanism of action of 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Spatial Modifications : AZD5438’s methylsulfonylphenyl group increases steric bulk and hydrophobicity, improving selectivity for cyclin-dependent kinases (CDKs) . In contrast, the unsubstituted phenyl-imidazole in the target compound may favor broader but less specific interactions.
- Synthetic Routes : Many analogues, including AZD5438, are synthesized via nucleophilic aromatic substitution (SNAr) reactions, similar to methods described for imidazole-bipyridine derivatives .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : AZD5438’s methylsulfonyl group enhances solubility compared to the target compound’s unmodified phenyl ring, which may limit bioavailability .
- Metabolic Stability : Piperidinyl and fluorophenyl groups in could reduce metabolic degradation, whereas the target compound’s lack of such substituents may result in shorter half-lives.
Biological Activity
4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine, also known as AP C5, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a selective inhibitor of protein kinase G type II (PKG2). This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H13N5, with a molar mass of approximately 275.31 g/mol. The compound features a complex structure consisting of:
- A phenyl ring
- An imidazole ring
- A pyrimidinamine moiety
This unique combination of functional groups contributes to its specific biological activities.
This compound acts primarily as a selective inhibitor of PKG2. It exhibits a pIC50 value of 7.2, indicating strong potency against this target. In comparative terms, it shows over 20-fold selectivity for PKG2 over PKG1 and PKA, with pIC50 values of 4.6 and 4.8 respectively .
The inhibition of PKG2 is crucial in various signaling pathways related to cardiovascular health and gastrointestinal functions. For instance, AP C5 has been shown to block 8-pCPT-cGMP-dependent VASP phosphorylation in intestinal organoids and attenuates toxin-stimulated anion secretory responses in mouse intestinal tissue .
Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, suggesting potential applications in treating infections.
Phosphodiesterase Inhibition
In addition to its role as a PKG2 inhibitor, this compound has demonstrated phosphodiesterase inhibitory activity. This dual action may enhance its therapeutic potential in conditions like asthma and other inflammatory diseases .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural features in determining the biological activity of the compound. Notably, modifications to the imidazole and pyrimidinamine components can significantly influence potency and selectivity:
| Structural Feature | Effect on Activity |
|---|---|
| Imidazole substitution | Alters binding affinity to PKG2 |
| Pyrimidinamine modifications | Affects overall stability and solubility |
For example, compounds with different substitutions on the imidazole ring have shown varying degrees of PKG2 inhibition, emphasizing the need for careful design in drug development .
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Cardiovascular Studies : In vivo experiments demonstrated that the compound effectively modulates vascular smooth muscle relaxation through PKG2 inhibition, suggesting its utility in managing hypertension .
- Gastrointestinal Research : The compound's ability to inhibit toxin-induced responses in intestinal tissues points towards potential applications in treating gastrointestinal disorders such as diarrhea and inflammatory bowel disease .
- Antimicrobial Trials : Preliminary trials have shown efficacy against specific bacterial strains, indicating a broader spectrum of activity that warrants further investigation.
Q & A
Basic: What are the established synthetic routes for 4-[4-(1H-imidazol-1-yl)phenyl]-2-pyrimidinamine, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . For example, substituting a halogenated pyrimidine precursor (e.g., 2-chloropyrimidine) with a 4-(1H-imidazol-1-yl)phenyl moiety under catalytic conditions (e.g., Pd catalysis for coupling reactions) . Intermediates are characterized using:
- ¹H/¹³C-NMR to confirm regioselectivity and purity.
- High-performance liquid chromatography (HPLC) to assess reaction progress.
- Mass spectrometry (MS) for molecular weight validation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations). To address this:
Validate assay protocols : Replicate experiments under standardized conditions (pH, temperature, solvent controls).
Compare structural analogs : Evaluate activity trends using derivatives with modified substituents (e.g., fluorophenyl or pyridyl groups) to identify critical pharmacophores .
Computational docking studies : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., kinases or enzymes) and correlate with experimental IC₅₀ values .
Basic: What analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., imidazole N–H···O/N motifs) .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate content.
- Elemental analysis (CHNS) : Verify stoichiometric composition .
Advanced: How can experimental design (DoE) optimize reaction conditions for scalable synthesis?
Methodological Answer:
Apply statistical DoE to minimize trial-and-error approaches:
Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors.
Response surface methodology (RSM) : Model nonlinear interactions between variables to maximize yield .
Quantum chemical calculations : Use tools like DFT to predict reaction pathways and transition states, reducing experimental iterations .
Advanced: What role do substituents on the imidazole ring play in modulating biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -F, -CF₃) enhance metabolic stability and binding affinity to hydrophobic pockets.
- Hydrogen-bond donors (e.g., -OH, -NH₂) improve solubility and target engagement.
- Structure-activity relationship (SAR) studies : Systematically vary substituents and evaluate changes in IC₅₀ values using enzyme inhibition assays (e.g., xanthine oxidase) .
Basic: How can researchers assess solubility and stability under physiological conditions?
Methodological Answer:
- pH-dependent solubility : Measure solubility in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy.
- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation products via LC-MS .
- Differential scanning calorimetry (DSC) : Monitor phase transitions and polymorphic stability .
Advanced: What computational strategies are effective for reaction mechanism elucidation?
Methodological Answer:
- Reaction path search algorithms : Use tools like GRRM or AFIR to map potential energy surfaces and identify intermediates .
- Kinetic modeling : Integrate experimental rate data with computational predictions to validate proposed mechanisms.
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvents .
Advanced: How can hydrogen-bonding networks in crystal structures inform drug design?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, N–H···O) to guide co-crystal design for improved bioavailability .
- Synthonic engineering : Modify functional groups to mimic observed hydrogen-bonding motifs in bioactive conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
